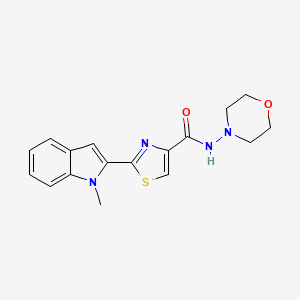
2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Thiazole is a similar heterocyclic compound that contains both sulfur and nitrogen in the ring . The combination of these structures could result in a compound with interesting properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of an indole derivative with a thiazole derivative. One possible method could be the Suzuki-Miyaura cross-coupling, which is a widely-used method for creating carbon-carbon bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thiazole rings. Indoles are known to undergo electrophilic substitution reactions readily .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Reactions with Dienophiles : Research conducted by Mercedes Medion-Simon and U. Pindur (1991) highlights the reactions of similar compounds, such as 3-[2-(morpholin-4-yl)vinyl]-1H-indole, with various dienophiles. These reactions yielded products like substitution and redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts, suggesting a broad synthetic utility for amino-functionalized 3-vinyl-1H-indoles in chemical synthesis (Medion-Simon & Pindur, 1991).
Potential Pharmacological Effects
- Anticancer Agents : A 2021 study by Ashraf S. Hassan et al. focused on the design and synthesis of novel indole derivatives linked to the pyrazole moiety for antitumor applications. Compounds such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide showed significant anticancer activity, especially against the HepG2 cancer cell line (Hassan et al., 2021).
- Antimicrobial Activities : The antimicrobial potential of compounds containing indole moiety, like N′-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-2-oxo-2H-chromene-3-carbohydrazide, was demonstrated in a 2015 study by A. R. Saundane and Kirankumar Nandibeoor Mathada. Some synthesized compounds exhibited good antimicrobial activity (Saundane & Mathada, 2015).
Chemical Synthesis and Characterization
- Preparation of Amorphous Diabetes Drug : A process for preparing an amorphous, peptide-like diabetes drug involving a compound similar to 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide was developed by Y. Sawai et al. (2010). This process involved single-chromatography and a chromatography-free method for synthesizing the compound with high purity, indicating its relevance in pharmaceutical manufacturing (Sawai et al., 2010).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by this compound would depend on its structure and the particular target it binds to.
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer, viral replication, oxidative stress, microbial growth, tubercular infection, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited cancer cell growth, suppressed viral replication, decreased oxidative stress, inhibited microbial growth, reduced tubercular infection, improved diabetic conditions, prevented malaria, and inhibited cholinesterase activity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The indole nucleus allows it to interact with multiple receptors, leading to enzyme inhibition or activation. This compound can also influence gene expression by modulating transcription factors and other regulatory proteins . The exact molecular mechanisms are still being elucidated, but the compound’s potential to affect various biochemical pathways is clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their stability can be affected by environmental factors such as temperature and pH . The long-term effects of this compound on cellular function are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a wide range of biological activities, and their effects can be dose-dependent
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence metabolic pathways related to antiviral, anti-inflammatory, and anticancer activities . The specific metabolic pathways involving this compound are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that affect its localization and accumulation. Indole derivatives have been shown to be transported across cell membranes and distributed within various cellular compartments
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize within the nucleus, mitochondria, and other cellular compartments . The specific subcellular localization of this compound is still being studied.
Eigenschaften
IUPAC Name |
2-(1-methylindol-2-yl)-N-morpholin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-14-5-3-2-4-12(14)10-15(20)17-18-13(11-24-17)16(22)19-21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXIDTZPBREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
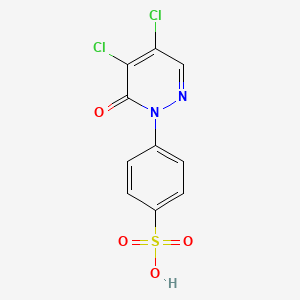
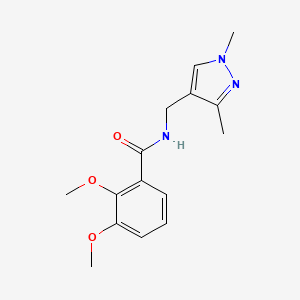
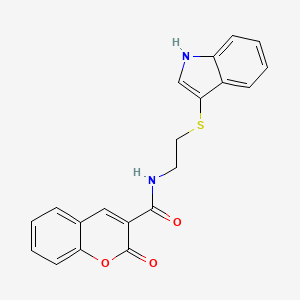
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
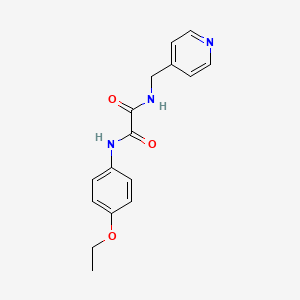
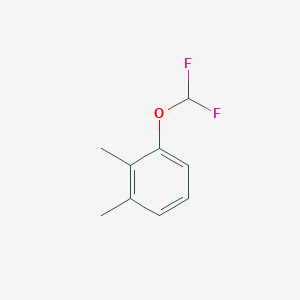
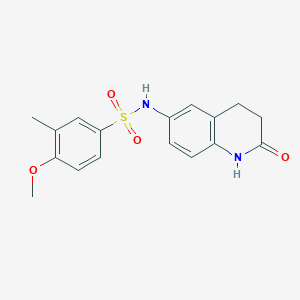

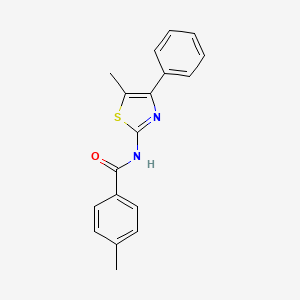
![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)
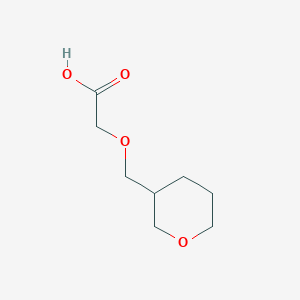
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)
![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)